[(4-Chloronaphthyl)sulfonyl](3-hydroxypropyl)amine
Description
(4-Chloronaphthyl)sulfonylamine is a chemical compound with the molecular formula C13H14ClNO3S and a molecular weight of 299.7732 . This compound is characterized by the presence of a 4-chloronaphthyl group, a sulfonyl group, and a 3-hydroxypropylamine group. It is used in various chemical reactions and has applications in scientific research.
Properties
Molecular Formula |
C13H14ClNO3S |
|---|---|
Molecular Weight |
299.77 g/mol |
IUPAC Name |
4-chloro-N-(3-hydroxypropyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C13H14ClNO3S/c14-12-6-7-13(11-5-2-1-4-10(11)12)19(17,18)15-8-3-9-16/h1-2,4-7,15-16H,3,8-9H2 |
InChI Key |
OFOQFQOQJTWPKI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)NCCCO |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)NCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloronaphthyl)sulfonylamine typically involves the reaction of 4-chloronaphthalene with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 3-hydroxypropylamine under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of (4-Chloronaphthyl)sulfonylamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Chloronaphthyl)sulfonylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamides or sulfonate esters.
Scientific Research Applications
(4-Chloronaphthyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloronaphthyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The 4-chloronaphthyl group may also interact with hydrophobic pockets in biomolecules, affecting their function.
Comparison with Similar Compounds
(4-Chloronaphthyl)sulfonylamine can be compared with other sulfonyl-containing compounds such as:
- (4-Chloronaphthyl)sulfonylamine
- (4-Chloronaphthyl)sulfonylamine
These compounds share similar structural features but differ in the length and functionalization of the hydroxyalkyl chain. (4-Chloronaphthyl)sulfonylamine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
